molecular formula C9H20BrNO B14501783 4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide CAS No. 64632-05-9

4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide

Cat. No.: B14501783
CAS No.: 64632-05-9
M. Wt: 238.17 g/mol
InChI Key: MEKMKGCFQBXRKK-UHFFFAOYSA-M
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Description

4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4,6-trimethylmorpholine with ethyl bromide. The reaction is carried out in an aprotic solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent, such as diethyl ether .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity. This results in leakage of cellular contents and eventual cell death. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional damage .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-methylmorpholin-4-ium bromide
  • 2,4,6-Trimethylmorpholine
  • N-Ethylmorpholine

Uniqueness

4-Ethyl-2,4,6-trimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This makes it more effective in certain applications, such as phase-transfer catalysis and antimicrobial activity, compared to its analogs .

Properties

CAS No.

64632-05-9

Molecular Formula

C9H20BrNO

Molecular Weight

238.17 g/mol

IUPAC Name

4-ethyl-2,4,6-trimethylmorpholin-4-ium;bromide

InChI

InChI=1S/C9H20NO.BrH/c1-5-10(4)6-8(2)11-9(3)7-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

MEKMKGCFQBXRKK-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CC(OC(C1)C)C)C.[Br-]

Origin of Product

United States

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